2,3-O-Carbonyl-alpha-D-mannopyranose

説明

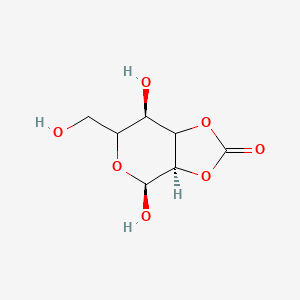

2,3-O-Carbonyl-alpha-D-mannopyranose is a cyclic carbonate derivative of mannose, a type of sugar molecule. This compound is primarily used in the synthesis of alpha-mannosides, which are important in various biochemical and pharmaceutical applications .

準備方法

Synthetic Routes and Reaction Conditions

2,3-O-Carbonyl-alpha-D-mannopyranose can be synthesized through the reaction of alpha-D-mannopyranose with carbonylating agents under controlled conditions. The reaction typically involves the use of a base catalyst to facilitate the formation of the cyclic carbonate structure .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting involves standard organic synthesis techniques. These methods can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield .

化学反応の分析

Types of Reactions

2,3-O-Carbonyl-alpha-D-mannopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The cyclic carbonate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

科学的研究の応用

Chemical Synthesis

Building Block for Glycosides

- Synthesis of Alpha-Mannosides : 2,3-O-Carbonyl-alpha-D-mannopyranose serves as a key intermediate in the synthesis of alpha-mannosides, which are important for developing glycoproteins and glycolipids used in pharmaceuticals and biotechnology .

- Reactivity : The cyclic carbonate structure allows for unique reactivity patterns that facilitate various glycosylation reactions, making it a versatile building block in carbohydrate chemistry.

Biological Research

Studies on Carbohydrate Metabolism

- Enzyme Interactions : This compound is used to study enzyme interactions related to carbohydrate metabolism. It can act as a substrate or inhibitor for specific glycosidases, aiding in the understanding of enzyme mechanisms and carbohydrate processing .

- Glycobiology : Research involving this compound contributes to glycobiology, particularly in understanding how carbohydrates influence biological processes and disease mechanisms .

Pharmaceutical Applications

Drug Development

- Antagonists for Bacterial Adhesion : Compounds derived from this compound have been explored as potential small-molecule antagonists for FimH bacterial adhesion, which is crucial in the development of treatments for urinary tract infections caused by E. coli .

- Vaccine Development : Its derivatives are being investigated for their potential use in vaccine formulations due to their ability to mimic natural glycan structures involved in immune responses .

Industrial Applications

Production of Specialty Chemicals

- Reagent in Organic Synthesis : The compound is utilized as a reagent in various industrial processes for producing specialty chemicals, highlighting its significance beyond academic research .

- Potential Use in Biorefineries : Its application in biorefineries for the production of biofuels and biochemicals is an emerging area of interest, given the increasing focus on sustainable chemical processes .

- Glycoside Synthesis Using this compound

- Enzyme Kinetics Studies

-

Antibacterial Activity Assessment

- A comparative study assessed the antibacterial properties of alpha-mannosides synthesized from this compound against various bacterial strains. The findings indicated promising activity against pathogens associated with urinary tract infections, supporting further development into therapeutic agents .

作用機序

The mechanism of action of 2,3-O-Carbonyl-alpha-D-mannopyranose involves its interaction with specific enzymes and receptors in biological systems. The cyclic carbonate group can undergo hydrolysis to release mannose, which can then participate in various metabolic pathways. The compound’s effects are mediated through its interaction with carbohydrate-binding proteins and enzymes involved in glycosylation processes .

類似化合物との比較

Similar Compounds

2,3-O-Carbonyl-1,4,6-tri-O-acetyl-alpha-D-mannopyranose: This compound is also used in glycobiology research and has similar applications in the synthesis of glycosides.

2,3-O-Carbonyl-beta-D-mannopyranose: Another derivative of mannose with similar chemical properties and applications.

Uniqueness

2,3-O-Carbonyl-alpha-D-mannopyranose is unique due to its specific cyclic carbonate structure, which imparts distinct chemical reactivity and stability. This makes it particularly useful in the synthesis of alpha-mannosides and other glycosylated compounds .

生物活性

2,3-O-Carbonyl-alpha-D-mannopyranose is a carbohydrate compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of mannose, characterized by the presence of a carbonyl group at the 2 and 3 positions of the sugar ring. Its molecular formula is , with a molecular weight of approximately 174.14 g/mol. The structure influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound primarily arises from its interaction with various biological receptors and enzymes. Some key mechanisms include:

- Receptor Binding : The compound may act as an agonist or antagonist for specific receptors, influencing downstream signaling pathways.

- Enzymatic Interactions : It can modulate the activity of glycosidases and other enzymes involved in carbohydrate metabolism.

- Cell Signaling : The compound may affect cellular signaling pathways related to inflammation, apoptosis, and cell proliferation.

Biological Effects

Research indicates several potential biological effects of this compound:

- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways and inhibit tumor growth by modulating cell cycle progression.

- Immunomodulation : It has been observed to influence immune responses, potentially enhancing the activity of immune cells such as macrophages and natural killer cells.

Data Table: Biological Activities Summary

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human colon cancer cells. The results indicated that treatment with this compound led to significant cell cycle arrest at the G1 phase and increased apoptosis rates through caspase activation pathways. The study concluded that the compound could be a promising candidate for further development in cancer therapy.

Case Study 2: Immunomodulatory Effects

In another study focusing on immune responses, researchers treated mice with varying doses of this compound. The findings showed an increase in the proliferation of T-cells and enhanced phagocytic activity of macrophages, suggesting its potential use as an immunotherapeutic agent.

特性

IUPAC Name |

(3aR,4S,7R)-4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7/c8-1-2-3(9)4-5(6(10)12-2)14-7(11)13-4/h2-6,8-10H,1H2/t2?,3-,4?,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPSKQDMZPNHOX-ZUEQSLHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C2C(C(O1)O)OC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H](C2[C@H]([C@H](O1)O)OC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661854 | |

| Record name | 2,3-O-(Oxomethylidene)-alpha-D-erythro-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76548-27-1 | |

| Record name | 2,3-O-(Oxomethylidene)-alpha-D-erythro-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。